molecular formula C6H9N3O2 B590242 4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- CAS No. 136700-71-5

4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL-

Cat. No.: B590242
CAS No.: 136700-71-5
M. Wt: 155.157
InChI Key: HNQGPOSVJRUACP-UHFFFAOYSA-N
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Description

4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of an acetylated amino acid derivative with a methylated imidazole precursor. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the proper formation of the imidazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods would be optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to different products.

    Substitution: The amino and acetyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with different functional groups, while substitution reactions could introduce new substituents at the amino or acetyl positions.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL- would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound of the imidazole family.

    Histidine: An amino acid containing an imidazole ring.

    Metronidazole: An antibiotic with an imidazole ring.

Uniqueness

4H-IMIDAZOL-4-ONE, 5-ACETYL-2-AMINO-1,5-DIHYDRO-1-METHYL-’s unique combination of functional groups (acetyl, amino, and methyl) distinguishes it from other imidazole derivatives. This uniqueness may confer specific biological activities or chemical reactivity that make it valuable for research and industrial applications.

Properties

CAS No.

136700-71-5

Molecular Formula

C6H9N3O2

Molecular Weight

155.157

IUPAC Name

4-acetyl-2-amino-3-methyl-4H-imidazol-5-one

InChI

InChI=1S/C6H9N3O2/c1-3(10)4-5(11)8-6(7)9(4)2/h4H,1-2H3,(H2,7,8,11)

InChI Key

HNQGPOSVJRUACP-UHFFFAOYSA-N

SMILES

CC(=O)C1C(=O)N=C(N1C)N

Synonyms

4H-Imidazol-4-one, 5-acetyl-2-amino-1,5-dihydro-1-methyl- (9CI)

Origin of Product

United States

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